molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1278164
CAS RN: 405224-24-0
M. Wt: 213.03 g/mol
InChI Key: SSNUTEUZXZIYTB-UHFFFAOYSA-N
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Description

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound with the CAS number 405224-24-0 . It is a common fragment used in the synthesis of kinase inhibitors . The free amino moiety of 1H-pyrazolo[3,4-b]pyridin-3-amine plays an essential role in the anti-proliferative activities .


Synthesis Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these compounds often starts from a preformed pyrazole or pyridine .


Molecular Structure Analysis

The structure of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazole ring fused with a pyridine ring . The pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .


Chemical Reactions Analysis

The chemical reactions involving 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are typically associated with its role as a building block in the synthesis of kinase inhibitors . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .


Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is 198.02 g/mol . It has a topological polar surface area of 41.6 Ų and a complexity of 130 . The compound has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agents

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of interest in medicinal chemistry due to its structural similarity to purine bases like adenine and guanine . This resemblance allows it to interact with various biological targets, making it a valuable scaffold for developing new therapeutic agents. Its derivatives are being explored for their potential as kinase inhibitors, which could be effective in treating cancers and other diseases where kinase signaling is dysregulated .

Agriculture: Pesticide Development

In the agricultural sector, the compound’s derivatives could be utilized to develop novel pesticides. The bromine atom present in the compound provides opportunities for further chemical modifications, potentially leading to the creation of pesticides that are more selective and environmentally friendly .

Material Science: Advanced Material Synthesis

The brominated heterocycle of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine can serve as a building block in the synthesis of advanced materials. Its incorporation into polymers or small molecules could impart unique electronic properties, useful in the development of organic semiconductors or photovoltaic materials .

Environmental Science: Analytical and Detection Tools

This compound could play a role in environmental science as part of analytical tools for detecting pollutants or toxins. Its reactivity and ability to form stable complexes with metals can be leveraged in designing sensors or assays for monitoring environmental contaminants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a candidate for studying enzyme inhibition. Its structure allows it to bind to active sites of enzymes, providing insights into enzyme mechanisms and aiding in the discovery of new inhibitors for therapeutic use .

Pharmacology: Drug Discovery and Development

The compound’s potential in pharmacology is significant, particularly in drug discovery and development. It can be used to create libraries of compounds for high-throughput screening against various disease targets. Its modifiable structure enables the optimization of pharmacokinetic and pharmacodynamic properties, essential in the early stages of drug development .

Future Directions

The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine and its derivatives are likely to focus on their potential as kinase inhibitors . Further exploration of compound C03, which showed promising activity in inhibiting TRKA, is suggested .

properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNUTEUZXZIYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431469
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431469
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

405224-24-0
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
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Record name 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30431469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine
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